molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Cat. No. B1626529
CAS RN: 333389-44-9
M. Wt: 191.65 g/mol
InChI Key: WWHZELYGAZRGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMA is a derivative of the drug, acetaminophen, which is commonly used as a pain reliever and fever reducer. The synthesis of CDMA has been of interest to researchers due to its potential as a drug candidate for the treatment of various diseases.

Scientific Research Applications

Biological Studies

In biological studies, this compound could be used to investigate the biological activity of amides. It may serve as a model compound to study interactions with biological macromolecules, helping to elucidate the role of similar structures in biological systems.

Each of these applications leverages the unique chemical structure of 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide to explore and expand scientific knowledge across various fields of research. The compound’s versatility highlights its potential as a valuable tool in scientific inquiry and innovation. Information based on current scientific literature and chemical databases .

properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2,3)6(11)5-10-7(12)4-9/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZELYGAZRGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514199
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

CAS RN

333389-44-9
Record name 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.